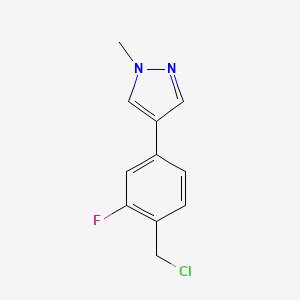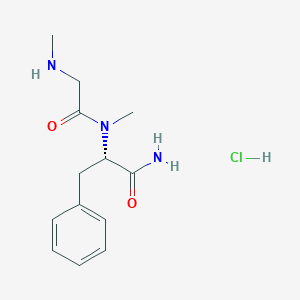
1-Bromo-3-(5-nitro-2-(trifluoromethylthio)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-(5-nitro-2-(trifluoromethylthio)phenyl)propan-2-one is a complex organic compound with the molecular formula C10H7BrF3NO3S and a molecular weight of 358.13 g/mol . This compound is characterized by the presence of a bromine atom, a nitro group, and a trifluoromethylthio group attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
The synthesis of 1-Bromo-3-(5-nitro-2-(trifluoromethylthio)phenyl)propan-2-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of 3-(5-nitro-2-(trifluoromethylthio)phenyl)propan-2-one under controlled conditions. The reaction conditions often involve the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst . Industrial production methods may vary, but they generally follow similar principles with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-Bromo-3-(5-nitro-2-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenyl ring or the propan-2-one moiety.
Common reagents used in these reactions include bromine, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Bromo-3-(5-nitro-2-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-(5-nitro-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with various molecular targets. The bromine atom and nitro group play crucial roles in its reactivity, allowing it to participate in substitution and reduction reactions. The trifluoromethylthio group enhances its stability and reactivity under specific conditions .
Comparación Con Compuestos Similares
Similar compounds to 1-Bromo-3-(5-nitro-2-(trifluoromethylthio)phenyl)propan-2-one include:
1-Bromo-3-(5-bromo-2-(trifluoromethylthio)phenyl)propan-2-one: This compound has an additional bromine atom, which may alter its reactivity and applications.
1-Bromo-3-(5-nitro-2-(trifluoromethyl)phenyl)propan-2-one: Lacks the thio group, which can significantly change its chemical properties and uses.
Propiedades
Fórmula molecular |
C10H7BrF3NO3S |
|---|---|
Peso molecular |
358.13 g/mol |
Nombre IUPAC |
1-bromo-3-[5-nitro-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7BrF3NO3S/c11-5-8(16)4-6-3-7(15(17)18)1-2-9(6)19-10(12,13)14/h1-3H,4-5H2 |
Clave InChI |
LFIQWPBVKHICMQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])CC(=O)CBr)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


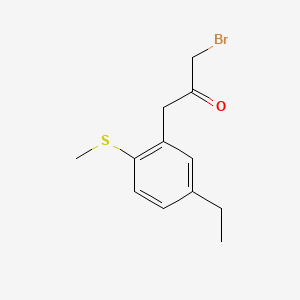

![6-Cyclohexyl-3-(pyridin-4-YL)-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole hydrochloride](/img/structure/B14039763.png)

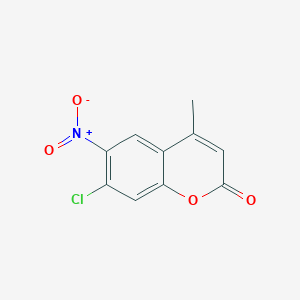

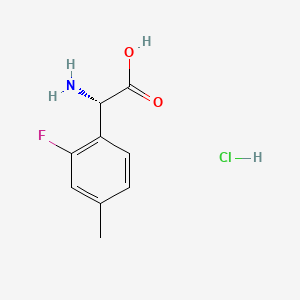
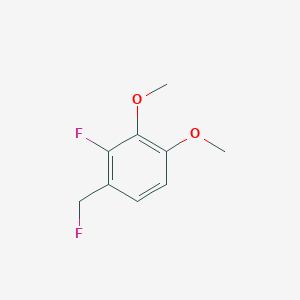
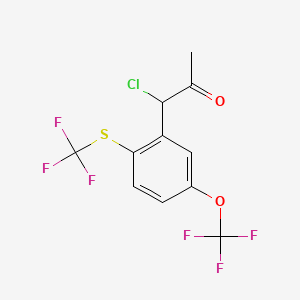

![5-(((Trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14039825.png)
